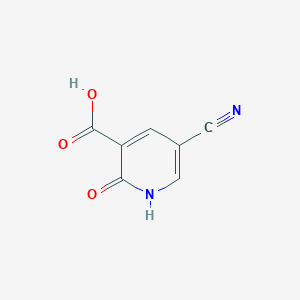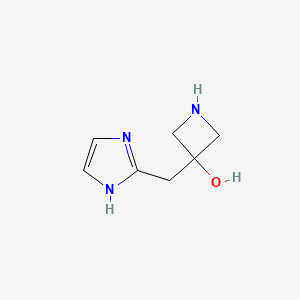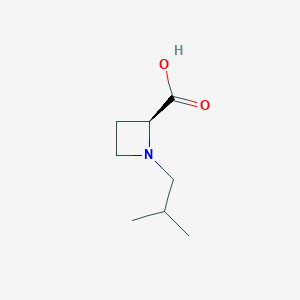
3-(Pyrazin-2-yl)isoxazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Pyrazin-2-yl)isoxazol-5-amine is a heterocyclic compound that features both pyrazine and isoxazole rings. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique structural properties. The presence of both nitrogen and oxygen atoms in the rings contributes to its reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the cycloaddition reaction of nitrile oxides with alkenes or alkynes to form the isoxazole ring . The pyrazine ring can then be introduced through various substitution reactions.
Industrial Production Methods
Industrial production of 3-(Pyrazin-2-yl)isoxazol-5-amine may involve large-scale cycloaddition reactions using metal catalysts such as copper or ruthenium . These methods are optimized for high yield and purity, often employing microwave-assisted synthesis to reduce reaction times and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Pyrazin-2-yl)isoxazol-5-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substituting agents: Such as halogens, alkylating agents, and acylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can produce various amines .
Applications De Recherche Scientifique
3-(Pyrazin-2-yl)isoxazol-5-amine has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 3-(Pyrazin-2-yl)isoxazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The pathways involved in its action depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Pyrazin-2-yl)isoxazole: Lacks the amine group but shares the core structure.
5-Amino-3-(pyrazin-2-yl)isoxazole: Similar structure with an additional amino group.
3-(Pyridin-2-yl)isoxazol-5-amine: Contains a pyridine ring instead of a pyrazine ring.
Uniqueness
3-(Pyrazin-2-yl)isoxazol-5-amine is unique due to the combination of the pyrazine and isoxazole rings, which imparts distinct chemical and biological properties. The presence of the amine group further enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C7H6N4O |
|---|---|
Poids moléculaire |
162.15 g/mol |
Nom IUPAC |
3-pyrazin-2-yl-1,2-oxazol-5-amine |
InChI |
InChI=1S/C7H6N4O/c8-7-3-5(11-12-7)6-4-9-1-2-10-6/h1-4H,8H2 |
Clé InChI |
WAPHWBJGBGGLNO-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=N1)C2=NOC(=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1H-Pyrazolo[4,3-c]pyridin-6-yl)boronic acid](/img/structure/B11919851.png)
![1-(7-Amino-5-azaspiro[2.4]heptan-5-yl)ethanone](/img/structure/B11919852.png)

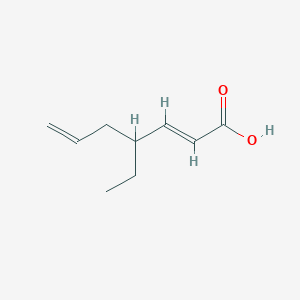
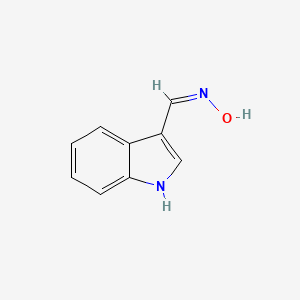

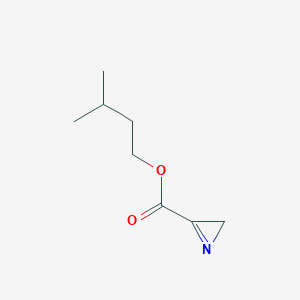
![2H-Cyclopenta[3,4]pyrazolo[1,5-A]pyrimidine](/img/structure/B11919879.png)
![4-Ethoxy-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11919887.png)
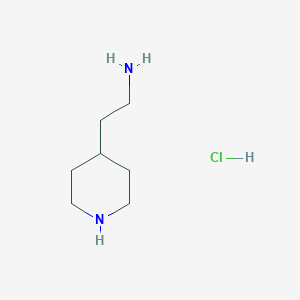
![2H-Imidazo[4,5-D]oxazolo[5,4-B]pyridine](/img/structure/B11919895.png)
